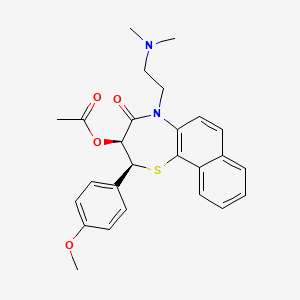

Naltiazem

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

108383-95-5 |

|---|---|

Molekularformel |

C26H28N2O4S |

Molekulargewicht |

464.6 g/mol |

IUPAC-Name |

[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrobenzo[i][1,5]benzothiazepin-3-yl] acetate |

InChI |

InChI=1S/C26H28N2O4S/c1-17(29)32-23-24(19-9-12-20(31-4)13-10-19)33-25-21-8-6-5-7-18(21)11-14-22(25)28(26(23)30)16-15-27(2)3/h5-14,23-24H,15-16H2,1-4H3/t23-,24+/m1/s1 |

InChI-Schlüssel |

GWVJLVHNKMLXRM-RPWUZVMVSA-N |

Isomerische SMILES |

CC(=O)O[C@@H]1[C@@H](SC2=C(C=CC3=CC=CC=C32)N(C1=O)CCN(C)C)C4=CC=C(C=C4)OC |

Kanonische SMILES |

CC(=O)OC1C(SC2=C(C=CC3=CC=CC=C32)N(C1=O)CCN(C)C)C4=CC=C(C=C4)OC |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

3-(acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-5-(2-(dimethylamino)ethyl)naphtho(1,2-b)1,4-thiazepin-4(5H)-one naltiazem |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Pharmacological Profile of Diltiazem Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diltiazem, a widely prescribed calcium channel blocker, is administered as a racemic mixture of the d-cis and l-cis enantiomers. While both enantiomers contribute to the overall therapeutic effect, they exhibit significant differences in their pharmacological profiles. This technical guide provides a comprehensive overview of the stereoselective pharmacokinetics and pharmacodynamics of diltiazem enantiomers, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. Understanding these enantiomeric differences is crucial for optimizing therapeutic strategies and guiding the development of future cardiovascular drugs.

Stereoselective Pharmacodynamics

The primary mechanism of action of diltiazem is the blockade of L-type calcium channels, leading to vasodilation and a negative chronotropic and inotropic effect on the heart. This activity is highly stereoselective, with the d-cis enantiomer being the more potent calcium channel antagonist.

Comparative Potency at L-type Calcium Channels

The d-cis enantiomer of diltiazem exhibits a significantly higher affinity and blocking potency for L-type calcium channels compared to the l-cis enantiomer.

| Enantiomer | IC50 (mM) for ICa Blockade (Snail Neurons) | Potency Order for Binding to Rabbit T-tubule Calcium Channels |

| d-cis-Diltiazem | 0.426[1] | 1[2] |

| l-cis-Diltiazem | 0.759[1] | 2[2] |

Note: IC50 values are from a study on snail neurons and may not be directly extrapolated to human cardiovascular tissues, but they clearly demonstrate the higher potency of the d-cis enantiomer. The potency order for binding is derived from a study on rabbit T-tubule calcium channels.

Signaling Pathway of Diltiazem Action

Diltiazem blocks the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle cells. This reduction in intracellular calcium concentration leads to a cascade of events culminating in vasodilation and reduced cardiac workload.

Stereoselective Pharmacokinetics

The pharmacokinetic profiles of diltiazem enantiomers also exhibit stereoselectivity, although to a lesser extent than their pharmacodynamics. This is primarily due to differences in their metabolism by cytochrome P450 enzymes.

Comparative Pharmacokinetic Parameters

| Parameter | Racemic Diltiazem (Oral Administration) |

| Cmax (ng/mL) | 72 - 152 (dose-dependent)[3] |

| Tmax (hours) | 3.3 - 4.0 |

| Half-life (hours) | 3.1 - 11.2 |

| AUC (ng·h/mL) | 514 - 1258 (dose-dependent) |

| Bioavailability (%) | ~40 |

| Protein Binding (%) | 70 - 80 |

Note: These values represent the combined pharmacokinetics of both enantiomers. Stereoselective studies are needed for a complete picture.

Stereoselective Metabolism

Diltiazem is extensively metabolized in the liver, primarily through N-demethylation mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme. While both enantiomers are substrates for CYP3A4, there is evidence of stereoselectivity in their metabolism.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of diltiazem enantiomers.

Chiral Separation and Quantification by HPLC

Objective: To separate and quantify d-cis-diltiazem and l-cis-diltiazem in human plasma.

Principle: High-performance liquid chromatography (HPLC) with a chiral stationary phase is used to resolve the enantiomers, which are then detected and quantified by UV or mass spectrometry.

Methodology:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of human plasma, add an internal standard (e.g., a structurally related compound not present in the sample).

-

Add 5 mL of an extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol).

-

Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

HPLC Conditions:

-

Column: Chiral stationary phase column (e.g., Chiralcel OD-H or similar).

-

Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (e.g., 85:15:0.1 v/v/v). The exact ratio may need optimization.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detector at 237 nm or a mass spectrometer for higher sensitivity and specificity.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of each enantiomer.

-

Calculate the concentration of each enantiomer in the plasma sample by comparing the peak areas to the calibration curve.

-

Assessment of Calcium Channel Blocking Activity using Patch-Clamp Electrophysiology

Objective: To determine the IC50 values of d-cis-diltiazem and l-cis-diltiazem for the blockade of L-type calcium channels (CaV1.2).

Principle: The whole-cell patch-clamp technique is used to record calcium currents from cells expressing L-type calcium channels in the presence of varying concentrations of the diltiazem enantiomers.

Methodology:

-

Cell Preparation:

-

Use a cell line stably expressing the human CaV1.2 channel (e.g., HEK293 cells).

-

Culture the cells to an appropriate confluency for patch-clamp experiments.

-

-

Electrophysiological Recording:

-

External Solution (in mM): 110 BaCl2, 10 HEPES, 10 TEA-Cl, adjusted to pH 7.4 with CsOH. (Barium is often used as the charge carrier to avoid calcium-dependent inactivation).

-

Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 5 MgCl2, 10 EGTA, 10 HEPES, 5 ATP-Mg, adjusted to pH 7.2 with CsOH.

-

Establish a whole-cell recording configuration.

-

Hold the cell membrane potential at -80 mV.

-

Elicit calcium currents by depolarizing voltage steps (e.g., to +10 mV for 200 ms).

-

-

Drug Application and Data Analysis:

-

Record baseline calcium currents.

-

Perfuse the cell with increasing concentrations of d-cis-diltiazem or l-cis-diltiazem.

-

At each concentration, record the steady-state block of the calcium current.

-

Construct a concentration-response curve by plotting the percentage of current inhibition against the drug concentration.

-

Fit the data to the Hill equation to determine the IC50 value for each enantiomer.

-

Conclusion

The pharmacological profile of diltiazem is characterized by significant stereoselectivity. The d-cis enantiomer is the primary contributor to the therapeutic efficacy of racemic diltiazem due to its substantially higher potency in blocking L-type calcium channels. While pharmacokinetic differences between the enantiomers are less pronounced, stereoselective metabolism by CYP3A4 can influence their individual plasma concentrations. A thorough understanding of these enantiomer-specific properties is essential for researchers and drug development professionals working to refine cardiovascular therapies and design novel calcium channel blockers with improved efficacy and safety profiles. Future research should focus on conducting comprehensive, head-to-head comparative studies of the pharmacokinetics and pharmacodynamics of d-cis- and l-cis-diltiazem in human subjects to provide a more complete clinical picture.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for diltiazem, a prominent benzothiazepine-based calcium channel blocker, and its related analogues. It includes detailed experimental protocols, quantitative data summaries, and visual representations of synthetic and mechanistic pathways to facilitate understanding and application in a research and development setting.

Introduction to Diltiazem and Benzothiazepines

Benzothiazepines are a class of heterocyclic compounds that form the core structure of several therapeutically important drugs.[1] Among these, diltiazem is a well-known calcium channel blocker used in the management of cardiovascular diseases such as hypertension, angina pectoris, and certain types of arrhythmias.[2][3][4][5] It functions by inhibiting the influx of extracellular calcium ions across the cell membranes of myocardial and vascular smooth muscle, leading to vasodilation and a decrease in cardiac contractility. The synthesis of diltiazem and its derivatives is a significant area of interest in medicinal chemistry due to their established therapeutic value and the potential for discovering new analogues with improved pharmacological profiles. This guide will delve into the core synthetic strategies, present key experimental data, and outline detailed laboratory procedures.

Synthesis of Diltiazem

The most established synthetic route to diltiazem involves a multi-step process starting from the condensation of 4-methoxybenzaldehyde and methyl chloroacetate. This is followed by the opening of the resulting epoxide with 2-aminothiophenol, cyclization to form the benzothiazepine core, and subsequent alkylation and acylation to yield the final product.

General Synthetic Pathway

The synthesis of diltiazem can be broken down into the following key transformations:

-

Darzens Condensation: 4-methoxybenzaldehyde reacts with methyl chloroacetate in the presence of a base like sodium methoxide to form the methyl ester of 3-(4-methoxyphenyl)glycidic acid.

-

Epoxide Ring Opening: The glycidic ester reacts with 2-aminothiophenol, which opens the epoxide ring to yield the methyl ester of 2-hydroxy-3-(2'-aminophenylthio)-3-(4"-methoxyphenyl)propionic acid.

-

Cyclization and Acylation: The intermediate is then cyclized to form the 1,5-benzothiazepin-4(5H)-one ring system. This is often accompanied by acylation of the hydroxyl group.

-

N-Alkylation: The final step involves the alkylation of the nitrogen atom of the benzothiazepine ring with 2,2-dimethylaminoethylchloride to introduce the side chain characteristic of diltiazem.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Diltiazem Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Diltiazem Binding to L-Type Calcium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding sites of diltiazem on L-type calcium channels (LTCCs). It details the molecular determinants of this interaction, presents quantitative binding data, and outlines the experimental protocols used to elucidate these mechanisms, serving as a critical resource for researchers in pharmacology and drug development.

Introduction: L-Type Calcium Channels and Diltiazem

Voltage-gated L-type calcium channels, particularly the CaV1.2 subtype, are crucial for excitation-contraction coupling in cardiac and smooth muscle cells.[1] These channels mediate the influx of calcium ions that trigger a cascade of intracellular events leading to muscle contraction.[2] Diltiazem, a benzothiazepine derivative, is a widely prescribed calcium channel blocker used in the treatment of hypertension, angina pectoris, and certain arrhythmias.[1][3] It exerts its therapeutic effects by binding to the LTCC and inhibiting calcium influx in a voltage- and frequency-dependent manner.[4] This guide delves into the specific molecular interactions that govern diltiazem's mechanism of action.

The Diltiazem Binding Site: A Molecular Perspective

Structural and functional studies have precisely located the diltiazem binding site within the pore-forming α1 subunit of the CaV1.2 channel.

Location: The primary binding site for diltiazem is located in the central cavity of the channel's ion conduction pathway, just intracellular to the selectivity filter. This pocket is formed by the pore-lining transmembrane segments S6 of domains III (IIIS6) and IV (IVS6).

Key Amino Acid Residues: Site-directed mutagenesis and photoaffinity labeling studies have identified several critical amino acid residues that form the diltiazem binding pocket. These residues are essential for the high-affinity interaction and state-dependent block characteristic of diltiazem.

Allosteric Interactions: The diltiazem binding site exhibits complex allosteric interactions with the binding sites of other classes of calcium channel blockers. It physically overlaps with the binding site for phenylalkylamines (e.g., verapamil). While distinct from the dihydropyridine (e.g., nifedipine) binding site, diltiazem binding allosterically enhances the binding of dihydropyridines, suggesting a conformational coupling between these sites.

Quantitative Analysis of Diltiazem Binding

The affinity and inhibitory potency of diltiazem and its analogs have been quantified through various experimental approaches. The data highlight the state-dependent nature of the interaction, with higher affinity for open and inactivated channel states.

| Compound | Preparation | Assay Type | Parameter | Value | Reference |

| d-cis-Diltiazem | CaVAb (ancestral channel) | Electrophysiology | IC50 (resting state) | 41 µM | |

| d-cis-Diltiazem | CaVAb (ancestral channel) | Electrophysiology | IC50 (use-dependent) | 10.4 µM | |

| d-cis-Diltiazem | CaV1.2CM (cardiac splice variant) | Electrophysiology | IC50 (closed-channel) | ~150 µM | |

| d-cis-Diltiazem | CaV1.2SM (smooth muscle variant) | Electrophysiology | IC50 (closed-channel) | ~75 µM | |

| Quaternary diltiazem | CaV1.2 in tsA-201 cells | Electrophysiology | % Block (intracellular) | 59 ± 4% at 300 µM | |

| Quaternary diltiazem | CaV1.2 in tsA-201 cells | Electrophysiology | % Block (extracellular) | 16 ± 2% at 300 µM | |

| Diltiazem Metabolites | Rat Cerebral Cortex | Radioligand Binding ([3H]diltiazem) | pIC50 | M1: 6.72, MA: 6.49, M2: 6.03 | |

| [3H]DTZ323 | Rabbit Skeletal Muscle T-tubules | Radioligand Binding | Kd | 1.4 nM at 25°C | |

| Diltiazem | Guinea Pig Striated Muscle | Radioligand Binding ([3H]diltiazem) | pKi | 6.42 (380 nM) | |

| Diltiazem | Rat Aorta | Functional Assay (K+ contraction) | pIC50 | 7.0 (100 nM) | |

| D-cis-Diltiazem | Cone Photoreceptors | Electrophysiology | IC50 (high affinity) | 4.9 µM | |

| D-cis-Diltiazem | Cone Photoreceptors | Electrophysiology | IC50 (low affinity) | 100.4 µM |

Signaling Pathways and Mechanism of Action

Diltiazem's binding within the channel pore directly obstructs the flow of Ca²⁺ ions. This action is state-dependent, with the drug showing a marked preference for channels in the open or inactivated conformations. This property underlies its use-dependent and voltage-dependent characteristics in clinical applications.

References

- 1. Interaction of diltiazem with an intracellularly accessible binding site on CaV1.2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Graded Ca2+/calmodulin-dependent coupling of voltage-gated CaV1.2 channels | eLife [elifesciences.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Pharmacology of Diltiazem and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diltiazem is a benzothiazepine calcium channel blocker widely prescribed for the management of cardiovascular diseases, including hypertension, angina pectoris, and certain arrhythmias.[1][2] As a non-dihydropyridine calcium channel blocker, diltiazem exhibits a unique pharmacological profile with effects on both cardiac and vascular smooth muscle.[3] This technical guide provides an in-depth exploration of the molecular pharmacology of diltiazem and its derivatives, focusing on its mechanism of action, structure-activity relationships, and the experimental methodologies used to characterize these compounds. All quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Mechanism of Action

Diltiazem's primary mechanism of action involves the inhibition of L-type calcium channels, which are voltage-gated ion channels crucial for the influx of calcium ions into cardiac and vascular smooth muscle cells.[1][4] By blocking these channels, diltiazem reduces the intracellular calcium concentration, leading to a cascade of physiological effects.

2.1. Inhibition of L-type Calcium Channels

Diltiazem binds to a specific site on the α1 subunit of the L-type calcium channel, which is composed of transmembrane segments IIIS6 and IVS6. This binding is thought to occur from the intracellular side of the membrane and is state-dependent, with a higher affinity for the inactivated state of the channel. This state-dependent binding contributes to its use-dependent effects, where the blocking efficacy increases with the frequency of channel opening. The binding of diltiazem physically obstructs the channel pore, preventing the influx of Ca2+ ions.

2.2. Signaling Pathways

The reduction in intracellular calcium concentration initiated by diltiazem triggers distinct signaling pathways in cardiac and vascular smooth muscle cells, as depicted in the diagram below.

In vascular smooth muscle, the decrease in intracellular Ca2+ prevents the activation of myosin light chain kinase (MLCK), leading to vasodilation and a reduction in blood pressure. In cardiac muscle, the reduced calcium influx leads to a decrease in myocardial contractility (negative inotropic effect), a slowing of the heart rate (negative chronotropic effect) by acting on the sinoatrial node, and a slowing of atrioventricular conduction (negative dromotropic effect).

Structure-Activity Relationships

The pharmacological activity of diltiazem and its derivatives is closely linked to their chemical structure. Several studies have explored the structure-activity relationships (SAR) of benzothiazepine-based compounds to identify novel derivatives with enhanced potency and selectivity.

Key structural features influencing the activity of diltiazem derivatives include:

-

The Benzothiazepine Core: This heterocyclic ring system is essential for activity.

-

Substituents on the Benzene Ring: Modifications to the benzene ring can modulate potency and selectivity.

-

The Side Chain at Position 5: The nature of the aminoalkyl side chain is critical for interaction with the L-type calcium channel.

Recent research has focused on developing novel scaffolds, such as thiazino-oxadiazolone derivatives, which have shown significant calcium antagonist behavior. These studies often employ Quantitative Structure-Activity Relationship (QSAR) modeling to predict the biological activity of new compounds based on their physicochemical properties.

The general workflow for developing a QSAR model is illustrated below.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for diltiazem and some of its derivatives, providing a basis for comparing their pharmacological properties.

Table 1: Binding Affinity (Ki) and IC50 Values for Diltiazem and Derivatives

| Compound | Preparation | Radioligand | Ki (nM) | IC50 (µM) | Reference |

| d-cis-Diltiazem | Rabbit Skeletal T-tubule Membranes | d-cis-[3H]diltiazem | 316.8 ± 28.8 | - | |

| DTZ323 | Rabbit Skeletal T-tubule Membranes | d-cis-[3H]diltiazem | 6.6 ± 0.6 | - | |

| Clentiazem | Rabbit Skeletal T-tubule Membranes | d-cis-[3H]diltiazem | 59.4 ± 5.4 | - | |

| Diltiazem | Human Mesenteric Arterial Myocytes | - | - | 51 (at pH 7.2) | |

| Diltiazem | Human Mesenteric Arterial Myocytes | - | - | 20 (at pH 9.2) | |

| Verapamil | fKv1.4ΔN Channels (Xenopus oocytes) | - | - | 260.71 ± 18.50 | |

| Diltiazem | fKv1.4ΔN Channels (Xenopus oocytes) | - | - | 241.04 ± 23.06 |

Table 2: Pharmacokinetic Parameters of Diltiazem

| Parameter | Value | Reference |

| Bioavailability | ~40% | |

| Protein Binding | 70-80% | |

| Elimination Half-life | 3.0 - 4.5 hours | |

| Metabolism | Primarily via CYP3A4 |

Experimental Protocols

The characterization of diltiazem and its derivatives relies on a variety of in vitro and ex vivo experimental techniques. This section provides an overview of the detailed methodologies for key experiments.

5.1. General Experimental Workflow

A typical workflow for the pharmacological characterization of a novel diltiazem derivative is outlined in the diagram below.

5.2. Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the L-type calcium channel.

-

Objective: To quantify the affinity of the test compound for the diltiazem binding site on the L-type calcium channel.

-

Materials:

-

Membrane preparation from a tissue rich in L-type calcium channels (e.g., rabbit skeletal muscle T-tubules).

-

Radiolabeled ligand (e.g., d-cis-[3H]diltiazem).

-

Test compound (unlabeled diltiazem derivative).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Protocol:

-

Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

5.3. Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity and is used to determine the IC50 for channel blockade and to investigate the mechanism of action.

-

Objective: To measure the effect of the test compound on L-type calcium channel currents in isolated cells.

-

Materials:

-

Isolated cells expressing L-type calcium channels (e.g., ventricular myocytes, vascular smooth muscle cells, or a cell line heterologously expressing the channel).

-

Patch-clamp rig (amplifier, micromanipulator, microscope).

-

Glass micropipettes.

-

Extracellular and intracellular solutions.

-

Test compound.

-

-

Protocol:

-

Prepare isolated cells and place them in a recording chamber on the microscope stage.

-

Fabricate a glass micropipette with a tip resistance of 2-5 MΩ and fill it with the appropriate intracellular solution.

-

Under visual control, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (giga-seal).

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

Apply a voltage-clamp protocol to elicit L-type calcium currents (e.g., step depolarizations from a holding potential of -80 mV to various test potentials).

-

Record baseline currents.

-

Perfuse the cell with the extracellular solution containing the test compound at various concentrations.

-

Record the currents in the presence of the compound.

-

Analyze the data to determine the concentration-dependent inhibition of the calcium current and calculate the IC50 value.

-

5.4. Isolated Aortic Ring Assay

This ex vivo assay assesses the functional effect of a compound on vascular smooth muscle contraction.

-

Objective: To determine the vasorelaxant effect of the test compound on pre-constricted aortic rings.

-

Materials:

-

Rat or rabbit thoracic aorta.

-

Organ bath system with force transducers.

-

Krebs-Henseleit solution.

-

Vasoconstrictor agent (e.g., phenylephrine or KCl).

-

Test compound.

-

-

Protocol:

-

Isolate the thoracic aorta and cut it into rings of 2-3 mm in width.

-

Mount the aortic rings in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

-

Allow the rings to equilibrate under a resting tension of 1-2 g.

-

Induce a stable contraction with a vasoconstrictor agent.

-

Once a plateau in contraction is reached, add the test compound in a cumulative manner to generate a concentration-response curve.

-

Record the changes in tension.

-

Express the relaxation as a percentage of the pre-contraction and calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).

-

Conclusion

Diltiazem and its derivatives represent a clinically important class of cardiovascular drugs. A thorough understanding of their molecular pharmacology, including their mechanism of action, structure-activity relationships, and quantitative pharmacological properties, is essential for the development of new and improved therapeutic agents. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of these compounds, from initial binding studies to functional assessments. The continued application of these techniques, coupled with computational approaches like QSAR, will undoubtedly lead to the discovery of novel benzothiazepine-based drugs with enhanced efficacy and safety profiles.

References

Naltiazem vs. Diltiazem: A Scientific Research Clarification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparative analysis of Naltiazem and Diltiazem, two benzothiazepine derivatives that function as L-type calcium channel blockers. While Diltiazem is a well-established pharmaceutical agent with extensive clinical data, this compound remains a lesser-known compound primarily used in research settings. This document aims to clarify the scientific understanding of both molecules by presenting their chemical structures, mechanisms of action, pharmacological profiles, and available experimental data in a structured format.

Core Compound Characteristics

Both Diltiazem and this compound belong to the benzothiazepine class of calcium channel blockers. Their therapeutic and pharmacological effects are primarily attributed to their ability to inhibit the influx of calcium ions through L-type voltage-gated calcium channels.

| Feature | Diltiazem | This compound |

| Chemical Class | Benzothiazepine | Benzothiazepine |

| Primary Mechanism of Action | Inhibition of L-type voltage-gated calcium channels[1][2][3] | Inhibition of L-type voltage-gated calcium channels |

| Synonyms | Cardizem, Tiazac, (2S,3S)-3-acetoxy-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one[2][4] | Ro 23-6152 |

| Developmental Status | FDA-approved pharmaceutical | Developmental drug candidate (Roche), noted for a narrow therapeutic range. |

Chemical Structure

The chemical structures of Diltiazem and this compound are closely related, with this compound being an analog of Diltiazem.

| Compound | Chemical Structure | IUPAC Name | Molecular Formula | Molar Mass |

| Diltiazem | [Insert Chemical Structure of Diltiazem] | [(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate | C22H26N2O4S | 414.52 g/mol |

| This compound | [Insert Chemical Structure of this compound] | [(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrobenzo[i]benzothiazepin-3-yl] acetate | C26H28N2O4S | 464.6 g/mol |

Mechanism of Action and Signaling Pathway

Both Diltiazem and this compound exert their effects by blocking L-type calcium channels, which are crucial for the regulation of muscle contraction and electrical signaling in the cardiovascular system. The inhibition of these channels leads to a reduction in intracellular calcium concentration, resulting in vasodilation and negative chronotropic, inotropic, and dromotropic effects on the heart.

Caption: Inhibition of L-type calcium channels by Diltiazem and this compound.

Pharmacological and Pharmacokinetic Profiles

While extensive data is available for Diltiazem, the pharmacological and pharmacokinetic properties of this compound are not as well-documented in publicly available literature.

Pharmacodynamics

| Parameter | Diltiazem | This compound |

| Cardiovascular Effects | Vasodilation, decreased blood pressure, negative chronotropy, inotropy, and dromotropy | Presumed similar cardiovascular effects to Diltiazem. |

| Platelet Aggregation | Inhibits platelet aggregation. | Inhibits platelet aggregation in vitro and in vivo. |

| Mitochondrial Effects | Inhibits Na+-induced Ca2+ release from mitochondria with an IC50 of 4.5 µM. Has little effect on mitochondrial Ca2+ uptake and state 3 respiration at concentrations up to 100 µM. | Inhibits Na+-induced Ca2+ release from mitochondria at similar concentrations to diltiazem (10-30 µM). Inhibits mitochondrial Ca2+ uptake and state 3 respiration at concentrations of 25-100 µM. |

Pharmacokinetics

| Parameter | Diltiazem | This compound |

| Bioavailability | ~40% (extensive first-pass metabolism) | Data not available. |

| Protein Binding | 70-80% | Data not available. |

| Metabolism | Metabolized by the cytochrome P450 system (CYP3A4 inhibitor) | Data not available. |

| Elimination Half-life | 3.0 to 4.5 hours | Data not available. |

| Excretion | Primarily metabolized, with 2-4% of unchanged drug in urine | Data not available. |

Experimental Protocols

In Vivo Model of Coronary Artery Thrombosis (Canine)

This experimental model is utilized to assess the antithrombotic effects of compounds like this compound and Diltiazem.

Objective: To evaluate the in vivo inhibition of platelet aggregation and occlusive coronary thrombus formation.

Methodology:

-

Animal Model: Anesthetized dogs.

-

Surgical Preparation:

-

A thoracotomy is performed to expose the heart.

-

The left anterior descending (LAD) coronary artery is isolated.

-

A flow probe is placed around the LAD to measure coronary blood flow.

-

Endothelial injury is induced in a segment of the LAD, often by gentle squeezing with forceps.

-

A constrictor is placed around the injured segment to create a stenosis.

-

-

Induction of Thrombosis: The combination of endothelial injury and stenosis leads to the formation of platelet-rich thrombi, causing cyclical variations in coronary blood flow (cyclic flow reductions, CFRs).

-

Drug Administration: The test compound (this compound or Diltiazem) or vehicle is administered intravenously.

-

Data Collection:

-

Coronary blood flow is continuously monitored.

-

Arterial blood pressure and heart rate are recorded.

-

Blood samples may be collected for ex vivo platelet aggregation studies.

-

-

Endpoint: The primary endpoint is the abolition of CFRs, indicating the prevention of occlusive thrombus formation.

Caption: Workflow for the in vivo canine model of coronary artery thrombosis.

Mitochondrial Calcium Transport Assay

Objective: To compare the effects of this compound and Diltiazem on mitochondrial calcium transport and respiration.

Methodology:

-

Mitochondrial Isolation: Mitochondria are isolated from rabbit or dog hearts by differential centrifugation.

-

Calcium Release Assay:

-

Isolated mitochondria are incubated in a buffer containing a calcium-sensitive dye (e.g., arsenazo III).

-

Mitochondria are loaded with a known amount of Ca²⁺.

-

Na⁺ is added to induce Ca²⁺ release via the Na⁺/Ca²⁺ exchanger.

-

The change in absorbance of the dye is monitored to measure the rate of Ca²⁺ release.

-

The assay is repeated with varying concentrations of Diltiazem or this compound to determine their inhibitory effects.

-

-

Calcium Uptake Assay:

-

Mitochondria are incubated in a similar buffer, and the uptake of Ca²⁺ is initiated by the addition of a respiratory substrate.

-

The change in dye absorbance is monitored to measure the rate of Ca²⁺ uptake.

-

The effects of different concentrations of the drugs on Ca²⁺ uptake are assessed.

-

-

Respiration Assay:

-

Mitochondrial oxygen consumption is measured using an oxygen electrode.

-

State 3 respiration (ADP-stimulated) is measured in the presence and absence of the test compounds.

-

Conclusion

Diltiazem is a well-characterized L-type calcium channel blocker with a broad therapeutic window and extensive clinical use in managing cardiovascular diseases. This compound, a structural analog of Diltiazem, shares the same primary mechanism of action but appears to have a more limited therapeutic potential due to a narrow therapeutic range observed in early developmental studies. While research on this compound is sparse, available data suggests it may have more pronounced effects on mitochondrial function compared to Diltiazem. Further research is required to fully elucidate the pharmacological profile of this compound and determine if it holds any therapeutic advantages over Diltiazem in specific applications. This guide serves as a foundational resource for scientists and researchers interested in the comparative pharmacology of these two benzothiazepine calcium channel blockers.

References

- 1. A canine model of coronary artery thrombosis with superimposed high grade stenosis for the investigation of rethrombosis after thrombolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel model for evaluating thrombolytic therapy in dogs with ST-elevation myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

Crystal Structure of Diltiazem Bound to Voltage-Gated Calcium Channels: A Technical Guide

Abstract

Diltiazem is a benzothiazepine calcium channel blocker widely prescribed for the management of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias. Its therapeutic effects are mediated by the direct inhibition of L-type voltage-gated calcium channels (CaV). Understanding the precise molecular interactions between diltiazem and its target is paramount for the rational design of next-generation cardiovascular drugs. This technical guide provides a comprehensive overview of the crystal structure of diltiazem bound to a model voltage-gated calcium channel. It details the binding site, the mechanism of pore block, allosteric modulation by other channel blockers, and the experimental methodologies used to elucidate these structural insights. All quantitative data is summarized in structured tables, and key processes are visualized using logical diagrams.

Diltiazem Binding Site and Molecular Pose

Structural studies, primarily using X-ray crystallography on an ancestral bacterial calcium channel (CaVAb) as a stable model, have revealed the atomic details of diltiazem's binding site.[1][2] Cryo-electron microscopy of the rabbit CaV1.1 channel has provided complementary insights into a mammalian ortholog.[3]

Diltiazem binds within the central cavity of the channel's pore domain, located on the intracellular side just beneath the ion selectivity filter.[1][2] This location allows it to act as a direct physical plug, obstructing the pathway for calcium ion permeation. The binding site is formed by the pore-lining transmembrane segments IIIS6 and IVS6.

Interestingly, the diltiazem binding site partially overlaps with that of phenylalkylamine (PAA) blockers like verapamil, consistent with competitive binding interactions observed in functional studies. However, it is distinct from the binding site for dihydropyridines (DHPs) such as amlodipine, which bind at the outer lipid-facing surface of the pore.

Dual Binding Poses and Allosteric Modulation

Structural analyses have resolved two distinct binding poses for diltiazem, which are dependent on the presence of an allosteric modulator like amlodipine.

-

Absence of Amlodipine: Diltiazem adopts a lower-affinity pose where its central 1,5-benzothiazepine scaffold lies parallel to the lipid bilayer. This may represent an initial binding state.

-

Presence of Amlodipine: The binding of amlodipine to its distinct site induces a conformational change in the channel, causing diltiazem to shift into a different, higher-affinity pose. In this second pose, the tertiary amino group of diltiazem projects directly into the inner entrance of the selectivity filter, interacting with ion coordination sites. This altered pose is thought to mimic the high-affinity binding configuration that occurs when the channel is in a voltage-dependent inactivated state, a state to which both diltiazem and DHPs bind preferentially.

Mechanism of Pore Block and Channel Modulation

The primary mechanism of action for diltiazem is the physical occlusion of the ion pore. In its high-affinity binding pose, the tertiary amino group of diltiazem interacts with the backbone carbonyls of residue Threonine-175 (in CaVAb), which forms "Site 3" of the ion coordination sites within the selectivity filter. This interaction not only blocks the pore but also allosterically alters the binding of Ca²⁺ ions at other coordination sites (Sites 1 and 2), further ensuring the cessation of ion conduction.

The synergistic relationship with DHPs is a key aspect of channel modulation. While amlodipine itself does not block the pore, its binding over 11 Å away from the diltiazem site stabilizes a channel conformation that significantly enhances the affinity and blocking efficacy of diltiazem.

Quantitative Structural and Functional Data

The structural and functional data underpinning our understanding of diltiazem's interaction with calcium channels are summarized below.

Table 1: Crystallographic and Cryo-EM Data

| PDB ID | Target Protein | Ligand(s) | Method | Resolution (Å) |

| 6KE5 | Ancestral CaV (CaVAb) | Diltiazem, Amlodipine | X-ray Diffraction | 2.80 |

| 6JPB | Rabbit CaV1.1 | Diltiazem | Cryo-EM | 2.90 |

Table 2: Key Interacting Residues and Regions

| Residue/Region | Location | Role in Diltiazem Binding | Reference |

| IIIS6 & IVS6 Segments | Pore-lining helices | Form the primary binding pocket for diltiazem. | |

| T175 (CaVAb) | Selectivity Filter | Interacts with diltiazem's tertiary amino group in the high-affinity pose, blocking the pore. | |

| T206 (CaVAb) | Central Cavity | Contacts the monomethoxybenzene group of diltiazem; key residue for channel inactivation. | |

| F1164 & V1165 (CaV1.2) | Segment IIIS6 | Mutations dramatically reduce the blocking efficacy of diltiazem, confirming their critical role in binding/dissociation. |

Table 3: Functional Effects of Key Mutations on Diltiazem Block

Data from alanine scanning mutagenesis on a chimeric L-type Ca²⁺ channel expressed in Xenopus laevis oocytes.

| Channel Construct | Mutation | Diltiazem (100 µM) Inhibition | Implication |

| Wild-Type (ALDIL) | None | 45.0 ± 4.8% | Baseline diltiazem sensitivity. |

| F1164A | Phenylalanine to Alanine | 21.0 ± 3.0% | Significant reduction in block; F1164 is critical for binding. |

| V1165A | Valine to Alanine | 8.5 ± 1.4% | Drastic reduction in block; V1165 likely controls drug dissociation. |

Experimental Methodologies

The elucidation of the diltiazem-channel structure required a combination of protein engineering, crystallography or cryo-EM, and functional validation.

Protein Expression and Purification (CaVAb Model)

-

Construct Design: An ancestral, thermostable voltage-gated calcium channel from Aliarcobacter butzleri (CaVAb) was used as it is more amenable to crystallization than its mammalian counterparts.

-

Expression System: The CaVAb gene was cloned into a vector for expression in insect cells (Trichoplusia ni), which provide robust expression and proper membrane protein folding.

-

Purification: The expressed channel was solubilized from cell membranes using detergents and purified via affinity chromatography, followed by size-exclusion chromatography to obtain a homogenous protein sample. Diltiazem was added during the purification process to ensure complex formation.

Crystallization and Structure Determination

-

Co-crystallization: The purified CaVAb-diltiazem complex (with or without amlodipine) was reconstituted into lipidic bicelles to mimic a native membrane environment. Crystals were grown using vapor diffusion methods.

-

X-ray Diffraction: Crystals were flash-frozen and exposed to a high-intensity X-ray beam at a synchrotron source. The resulting diffraction patterns were collected.

-

Data Processing & Refinement: The diffraction data were processed to calculate an electron density map. The atomic model of the protein-drug complex was then built into this map and refined to yield the final high-resolution structure.

Functional Validation: Electrophysiology

-

Site-Directed Mutagenesis: Mutations (e.g., alanine scanning) were introduced into the cDNA of the mammalian CaV1.2 α1 subunit at residues hypothesized to be part of the binding site.

-

Expression in Xenopus Oocytes: cRNA transcribed from the channel cDNA (both wild-type and mutant) was injected into Xenopus laevis oocytes, which translate the cRNA and express functional channels on their plasma membrane.

-

Two-Electrode Voltage Clamp (TEVC): Oocytes were voltage-clamped to control the membrane potential. Barium currents (used to avoid calcium-dependent inactivation) were recorded in response to depolarizing voltage steps before and after the application of diltiazem. The percentage of current inhibition was calculated to determine the drug's blocking efficacy on each channel variant.

Conclusion and Implications for Drug Development

The high-resolution structures of diltiazem bound to voltage-gated calcium channels provide a definitive, atomic-level explanation for its mechanism of action. Key insights include its role as a direct pore blocker, the existence of multiple, allosterically-influenced binding poses, and the critical residues that mediate its interaction. This structural blueprint resolves long-standing questions about the overlapping yet distinct binding sites for different classes of calcium channel blockers. For drug development professionals, this information offers a powerful template for designing novel modulators with improved specificity, affinity, and state-dependency, potentially leading to more effective and safer therapeutics for cardiovascular disorders.

References

An In-depth Review of Diltiazem's Pharmacokinetics and Pharmacodynamics

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diltiazem, a benzothiazepine derivative, is a non-dihydropyridine calcium channel blocker widely utilized in the management of cardiovascular conditions such as hypertension, angina pectoris, and certain cardiac arrhythmias.[1][2] Its therapeutic efficacy is intrinsically linked to its unique pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of diltiazem's absorption, distribution, metabolism, and excretion (ADME), alongside a detailed exploration of its mechanism of action, dose-response relationships, and therapeutic and adverse effects. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the experimental methodologies used to characterize this important cardiovascular drug.

Pharmacokinetics

The pharmacokinetic profile of diltiazem is characterized by good absorption, extensive first-pass metabolism, and high inter-individual variability.[1][2] The formulation of diltiazem, whether immediate-release (IR) or extended-release (ER), significantly influences its pharmacokinetic parameters.

Absorption

Diltiazem is well-absorbed from the gastrointestinal tract following oral administration, with over 90% of the drug being absorbed.[3] However, it undergoes extensive first-pass metabolism in the liver, resulting in a relatively low absolute bioavailability of approximately 40%. This bioavailability can range from 24% to 74% due to significant inter-individual differences in the extent of first-pass metabolism. The onset of action for immediate-release tablets is typically between 30 to 60 minutes. For extended-release formulations, plasma detection occurs within 3 to 4 hours, with peak concentrations reached between 11 and 18 hours. Food does not significantly affect the peak and systemic exposure of diltiazem.

Distribution

Diltiazem is widely distributed throughout the body, with an apparent volume of distribution of approximately 305 L following a single intravenous injection in healthy male volunteers. It is moderately bound to plasma proteins, with 70-80% of the drug being protein-bound. Approximately 40% of diltiazem binds to alpha-1-glycoprotein and about 30% binds to albumin at clinically relevant concentrations.

Metabolism

Diltiazem is extensively metabolized in the liver, primarily through the cytochrome P450 system. The main metabolic pathways are N-demethylation, O-demethylation, and deacetylation. CYP3A4 is the primary enzyme responsible for N-demethylation, while CYP2D6 is involved in O-demethylation. Esterases mediate the deacetylation process. One of its major active metabolites is desacetyl diltiazem, which possesses coronary vasodilatory properties. There is considerable inter-individual variability in the plasma levels of diltiazem's metabolites.

Excretion

Diltiazem and its metabolites are eliminated from the body primarily through the urine and feces. Only a small fraction, between 2% and 4%, of the unchanged drug is excreted in the urine. The plasma elimination half-life of diltiazem is approximately 3.0 to 4.5 hours for immediate-release formulations. For extended-release tablets, the elimination half-life after single or multiple dosing ranges from 6 to 9 hours. The elimination half-lives of its pharmacologically active metabolites are longer than that of the parent drug.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of diltiazem from various studies.

Table 1: Pharmacokinetic Parameters of Diltiazem in Healthy Volunteers (Single Dose)

| Formulation | Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |

| Immediate-Release | 60 | 72 | 3.9 | 514 | 4.1 | |

| Immediate-Release | 90 | 117 | 3.3 | 984 | 5.1 | |

| Immediate-Release | 120 | 174.3 ± 72.7 | - | - | 6.5 ± 1.4 | |

| Extended-Release | 120 | 152 | 4.0 | 1258 | 5.6 | |

| Extended-Release | 360 | 128.26 ± 22.61 | 11.15 ± 1.10 | 2589.31 ± 346.22 | 14.47 ± 0.42 |

Table 2: Pharmacokinetic Parameters of Diltiazem at Steady State

| Formulation | Dosing Regimen | Cmin,ss (ng/mL) | Cmax,ss (ng/mL) | AUC0-24,ss (ng·h/mL) | t1/2 (h) | Reference |

| Immediate-Release | 60 mg t.i.d. | - | - | - | 6.05 ± 1.59 | |

| Immediate-Release | 120 mg t.i.d. | - | - | - | 5.90 ± 0.69 | |

| Controlled-Release | 90 mg b.i.d. | >50 | - | - | - | |

| Controlled-Release | 120 mg b.i.d. | >50 | - | - | - | |

| Delayed-Onset Sustained-Release | 90 mg q.d. (Day 6) | 44.08 ± 3.06 | 181.33 ± 23.09 | 3127.61 ± 233.37 | 14.38 ± 0.72 |

Pharmacodynamics

Diltiazem exerts its therapeutic effects primarily by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to a cascade of physiological responses.

Mechanism of Action

Diltiazem is a non-dihydropyridine calcium channel blocker that selectively inhibits the influx of extracellular calcium ions across the cell membranes of myocardial and vascular smooth muscle during depolarization. It binds to the alpha-1 subunit of L-type calcium channels. This inhibition of calcium entry leads to a reduction in the contractile processes of the myocardial smooth muscle cells and vasodilation of the coronary and systemic arteries.

The key pharmacodynamic effects of diltiazem include:

-

Negative Inotropy: Decreased force of myocardial contraction.

-

Negative Chronotropy: Decreased heart rate.

-

Vasodilation: Relaxation of vascular smooth muscle, leading to a decrease in peripheral vascular resistance and blood pressure.

-

Coronary Vasodilation: Dilation of both epicardial and subendocardial coronary arteries, increasing oxygen delivery to the myocardial tissue.

-

Slowed Atrioventricular (AV) Nodal Conduction: Prolongation of the AV nodal refractory period.

Therapeutic Effects

The pharmacodynamic properties of diltiazem translate into its clinical efficacy in treating various cardiovascular diseases:

-

Hypertension: By relaxing vascular smooth muscle and reducing peripheral resistance, diltiazem effectively lowers blood pressure.

-

Angina Pectoris: Diltiazem alleviates angina by reducing myocardial oxygen demand through decreases in heart rate, blood pressure, and cardiac contractility, and by increasing myocardial oxygen supply through coronary vasodilation.

-

Atrial Arrhythmias: Its ability to slow AV nodal conduction makes it effective in controlling the ventricular rate in patients with atrial fibrillation or atrial flutter.

Adverse Effects

Common adverse effects of diltiazem are generally related to its vasodilatory and cardiac depressant effects and include peripheral edema, bradycardia, dizziness, headache, and fatigue. Serious side effects can include severe hypotension, heart failure, and liver problems.

Experimental Protocols

The characterization of diltiazem's pharmacokinetics and pharmacodynamics relies on various experimental methodologies.

Quantification of Diltiazem in Biological Matrices

A common method for determining diltiazem concentrations in human plasma involves reversed-phase HPLC with UV detection.

-

Sample Preparation:

-

To a plasma sample, an internal standard (e.g., diazepam) is added.

-

Liquid-liquid extraction is performed using an organic solvent mixture, such as hexane, chloroform, and isopropanol (60:40:5, v/v/v).

-

The organic layer is separated and evaporated to dryness.

-

The residue is reconstituted in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: Spherisorb C18 or equivalent reversed-phase column.

-

Mobile Phase: A mixture of methanol and water (e.g., 80:20, v/v) containing triethylamine.

-

Flow Rate: Typically 1.2 mL/min.

-

Detection: UV absorbance at 239 nm.

-

-

Validation: The method is validated for linearity, accuracy, precision, and stability. Linearity is typically established in a clinical range of 0-300 ng/mL, with a lower limit of detection around 3 ng/mL.

Gas chromatography with electron capture detection is another sensitive method for quantifying diltiazem and its metabolites in serum or plasma.

-

Sample Preparation:

-

A simple extraction procedure is used to isolate the drug from the biological matrix.

-

The extracted sample undergoes silylation with a derivatizing agent like bis(trimethylsilyl)trifluoroacetamide.

-

-

Chromatographic Conditions:

-

Column: A cross-linked fused-silica column.

-

Detection: Electron-capture detection.

-

-

Performance: This method can achieve minimum measurable concentrations of 3 ng/mL for diltiazem and 1 ng/mL for deacetyldiltiazem.

Pharmacodynamic Assessment

The antihypertensive effects of diltiazem can be studied in conscious, unrestrained rats.

-

Animal Model: Genetically hypertensive rat strains (e.g., spontaneously hypertensive rats - SHR) and their normotensive controls are often used.

-

Procedure:

-

Rats are administered diltiazem orally or intravenously at various doses.

-

Blood pressure is continuously monitored using an indwelling arterial catheter.

-

The percentage decrease in blood pressure from baseline is calculated and compared between hypertensive and normotensive rats.

-

The effect of diltiazem on myocardial contractility can be evaluated using isolated cardiomyocytes.

-

Cell Preparation: Ventricular cardiomyocytes are isolated from animal hearts (e.g., mice).

-

Experimental Setup:

-

Cardiomyocytes are pre-treated with diltiazem at a specific concentration (e.g., 1 μM).

-

The cells are subjected to stress conditions, such as treatment with isoprenaline and increased pacing frequency (e.g., 5 Hz), to mimic a heightened cardiac workload.

-

-

Measurements:

-

Sarcomere shortening is measured to assess the extent of cell contraction.

-

Calcium transients are measured to evaluate intracellular calcium handling.

-

Changes in diastolic sarcomere length and the frequency of arrhythmias are also recorded.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Diltiazem's mechanism of action on muscle cells.

Caption: Experimental workflow for pharmacokinetic analysis.

Caption: Logical relationships of diltiazem's effects.

Conclusion

Diltiazem remains a cornerstone in the management of various cardiovascular disorders. Its clinical utility is underpinned by a well-characterized, albeit complex, pharmacokinetic and pharmacodynamic profile. A thorough understanding of its ADME, mechanism of action, and the experimental methodologies used for its evaluation is crucial for its optimal use in clinical practice and for the development of novel therapeutic strategies. This guide provides a consolidated resource for professionals in the field, summarizing the current knowledge and providing a framework for future research and development endeavors.

References

- 1. asianpubs.org [asianpubs.org]

- 2. A comparative study of the steady-state pharmacokinetics of immediate-release and controlled-release diltiazem tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pharmacokinetics and pharmacodynamics of diltiazem and its metabolites in healthy adults after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Unintended Cellular Consequences of Diltiazem: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diltiazem, a benzothiazepine calcium channel blocker, is a widely prescribed medication for the management of hypertension, angina, and certain arrhythmias. Its primary mechanism of action involves the inhibition of L-type calcium channels, leading to vasodilation and reduced cardiac workload. However, a growing body of evidence reveals that diltiazem exerts a range of "off-target" effects within cellular models, influencing pathways and processes independent of its intended therapeutic action. These unintended interactions hold significant implications for drug repositioning, understanding potential side effects, and optimizing therapeutic strategies. This technical guide provides an in-depth exploration of the known off-target effects of diltiazem in various cellular contexts, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Off-Target Effects on Cellular Viability and Proliferation

Diltiazem has been shown to modulate cell viability and proliferation in a cell-type and concentration-dependent manner. These effects are often investigated using colorimetric assays that measure metabolic activity.

Table 1: Effects of Diltiazem on Cell Viability

| Cell Line | Assay | Diltiazem Concentration (µM) | Observed Effect | Reference |

| MHCC97H (Hepatocellular Carcinoma) | Not Specified | 100 | Inhibition of proliferation | [1] |

| 7402 (Hepatocellular Carcinoma) | Not Specified | 50 | Inhibition of proliferation | [1] |

| 4T1 (Mouse Breast Cancer) | Colony Formation Assay | 10 - 100 | Decreased colony formation | [2][3] |

| MDA-MB-231 (Human Breast Cancer) | Colony Formation Assay | 10 - 100 | Decreased colony formation | [2] |

| PANC-1 (Pancreatic Cancer) | Not Specified | Not Specified | Synergistic reduction in viability with gemcitabine or 5-FU |

Induction and Modulation of Apoptosis

Apoptosis, or programmed cell death, is a critical cellular process that can be influenced by pharmacological agents. Diltiazem has demonstrated the ability to both induce and modulate apoptotic pathways, particularly in cancer cell lines.

Table 2: Diltiazem's Role in Apoptosis

| Cell Line | Condition | Diltiazem Concentration | Key Findings | Reference |

| Vascular Smooth Muscle Cells | High Glucose | 10 µM | Inhibits high glucose-induced apoptosis | |

| Prostate Cancer Cells (LNCaP) | With Lactacystin | Not Specified | Enhanced apoptosis | |

| Prostate Cancer Cells (DU145) | With Lactacystin or Bortezomib | Increasing concentrations | Dose-dependent and synergistic induction of apoptosis | |

| Rat Vascular Endothelial Cells | Hypoxia | Not Specified | Reduced apoptosis | |

| PANC-1 (Pancreatic Cancer) | With Gemcitabine or 5-FU | Not Specified | Induced apoptosis | |

| H9C2 (Cardiomyocytes) | Oxygen-Glucose Deprivation/Recovery | 10⁻⁶ M | Attenuated apoptosis |

Impact on Mitochondrial Function

Mitochondria, the powerhouses of the cell, are emerging as a significant off-target site for diltiazem. The drug has been shown to interact with mitochondrial ion exchange and protect against certain forms of mitochondrial dysfunction.

Table 3: Mitochondrial Off-Target Effects of Diltiazem

| System | Diltiazem Concentration | Effect | Reference |

| Rabbit Heart Mitochondria | 4.5 µM (IC50) | Inhibition of sodium-induced calcium release | |

| Guinea-Pig Heart and Liver Mitochondria | 10-20 µM (IC50) | Inhibition of Na+-Ca2+ exchange activity by (+)-optical isomers | |

| Ischemic and Reperfused Rat Hearts | Not Specified | Prevented mitochondrial swelling and structural alteration | |

| Rat Heart Mitochondria | 5 µmol/L | 50% uptake of calcium from the medium |

Modulation of Signaling Pathways

Diltiazem's off-target effects are often mediated through the modulation of specific signaling pathways. These interactions can lead to changes in gene expression and cellular behavior.

Table 4: Diltiazem's Influence on Cellular Signaling

| Cell Line/System | Pathway/Target | Diltiazem Concentration | Effect | Reference |

| Breast Cancer Cells (4T1, MDA-MB-231) | Epithelial-Mesenchymal Transition (EMT) | 10-100 µM | Increased E-cadherin and ZO-1; Decreased Snail and Twist | |

| Breast Cancer Cells (MCF-7) | Multidrug Resistance (MDR) | 20 µg/ml | Downregulated ABCB1 gene expression; Upregulated FOXO3a and p53 gene expression | |

| Hepatocellular Carcinoma Cells | TMEM16A | 50-100 µmol/L | Downregulated mRNA and protein levels | |

| H9C2 (Cardiomyocytes) | DUSP1-JNK-BNIP3L/NIX | 10⁻⁶ M | Upregulation of DUSP1; Downregulation of JNK and BNIP3L/NIX |

Experimental Protocols

Cell Viability Assays (MTT/XTT)

Principle: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can reduce tetrazolium salts (MTT or XTT) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol (MTT Assay):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of diltiazem and incubate for the desired duration (e.g., 24, 48, 72 hours).

-

Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

During this incubation, mitochondrial dehydrogenases of viable cells reduce the yellow MTT to a purple formazan, which forms insoluble crystals.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

Protocol (XTT Assay):

-

Follow steps 1 and 2 as in the MTT assay.

-

Add the XTT reagent, which is coupled with an electron-coupling reagent, to each well.

-

Incubate for 2-4 hours at 37°C. In contrast to MTT, the formazan product of XTT is water-soluble.

-

Measure the absorbance of the orange formazan product directly at a wavelength of 450-500 nm.

Apoptosis Assays

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) or a luciferase.

Protocol (RealTime-Glo™ Annexin V Apoptosis Assay):

-

Seed cells in a 96-well plate.

-

Prepare the RealTime-Glo™ reagent, which contains Annexin V fusion proteins (LgBiT and SmBiT subunits of NanoBiT® luciferase) and a DNA-binding dye.

-

Add the reagent to the cells at the time of treatment with diltiazem.

-

Incubate and measure luminescence (for apoptosis) and fluorescence (for necrosis) at various time points using a multimode plate reader. This allows for real-time monitoring of apoptosis.

Principle: Caspases are a family of proteases that are activated during apoptosis. Caspases-3 and -7 are key executioner caspases. This assay uses a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7, releasing a substrate for luciferase and generating a luminescent signal.

Protocol:

-

Seed cells in a 96-well plate and treat with diltiazem.

-

Add the Caspase-Glo® 3/7 Reagent directly to the wells.

-

Incubate at room temperature for 30 minutes to 3 hours to allow for cell lysis and the enzymatic reaction to occur.

-

Measure the luminescence using a luminometer. The signal intensity is proportional to the amount of active caspase-3/7.

Western Blotting for Signaling Pathway Analysis

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the protein of interest.

Protocol:

-

Cell Lysis: Treat cells with diltiazem for the desired time. Wash the cells with ice-cold PBS and then lyse them using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Run the gel to separate the proteins based on their molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., E-cadherin, Snail, p53) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Intracellular Calcium Imaging (Fura-2 AM)

Principle: Fura-2 AM is a cell-permeable fluorescent dye used for ratiometric measurement of intracellular calcium concentration. Once inside the cell, esterases cleave the AM group, trapping the Fura-2. Fura-2's fluorescence excitation spectrum shifts upon binding to Ca²⁺. It is excited at 340 nm when bound to calcium and at 380 nm in its free form, with emission measured at 510 nm. The ratio of the fluorescence intensities at these two excitation wavelengths is used to calculate the intracellular calcium concentration, which minimizes issues like uneven dye loading and photobleaching.

Protocol:

-

Cell Plating: Plate cells on coverslips or in imaging dishes.

-

Dye Loading: Wash the cells with a calcium recording buffer. Load the cells with Fura-2 AM (typically 1-5 µg/mL) in the recording buffer for 30-60 minutes at room temperature or 37°C in the dark.

-

De-esterification: Wash the cells twice with the recording buffer to remove extracellular dye and allow 30 minutes for complete de-esterification of the dye within the cells.

-

Imaging: Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging.

-

Data Acquisition: Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm. Record the fluorescence intensity at both excitation wavelengths over time, before and after the addition of diltiazem or other stimuli.

-

Data Analysis: Calculate the 340/380 nm fluorescence ratio. This ratio can be calibrated to determine the absolute intracellular calcium concentration.

Visualizing Diltiazem's Off-Target Signaling

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Diltiazem's dual role in modulating apoptosis.

Caption: Diltiazem's inhibition of EMT in breast cancer cells.

Caption: Workflow for Western Blot analysis.

Conclusion

The off-target effects of diltiazem are multifaceted and context-dependent, with significant implications for both its therapeutic use and potential for drug repurposing. This guide has synthesized key findings on diltiazem's influence on cell viability, apoptosis, mitochondrial function, and critical signaling pathways. The provided experimental protocols offer a foundation for researchers to further investigate these unintended cellular consequences. A deeper understanding of diltiazem's off-target profile is crucial for the development of more selective and effective therapeutic strategies and for uncovering novel applications for this well-established drug.

References

- 1. [Diltiazem inhibits proliferation and motility of hepatocellular cells in vitro by downregulating calcium-activated chloride channel TMEM16A] [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Diltiazem inhibits breast cancer metastasis via mediating growth differentiation factor 15 and epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Diltiazem's In Vitro Effects on Cardiac Myocytes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of in vitro experimental protocols to assess the effects of diltiazem on cardiac myocytes. It includes detailed methodologies for key assays, a summary of quantitative data, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action

Diltiazem is a non-dihydropyridine calcium channel blocker that exerts its primary effect by inhibiting the influx of calcium ions through L-type calcium channels in cardiac muscle cells.[1][2][3] This reduction in intracellular calcium concentration leads to a decrease in cardiac myocyte contractility, heart rate, and conduction velocity.[2][4] Diltiazem is considered cardioselective, showing greater activity against cardiac calcium channels than those in the peripheral vasculature. The drug is thought to interact mainly with the inactivated state of the L-type calcium channel, reducing the frequency of channel openings without affecting the amplitude of the unitary currents.

Quantitative Data Summary

The following tables summarize the quantitative effects of diltiazem on various parameters in cardiac myocytes based on in vitro studies.

Table 1: Inhibitory Concentrations (IC50) of Diltiazem

| Parameter | Cell Type | IC50 Value | Reference |

| L-type Ca2+ Channel Current (IBa) | Human Mesenteric Arterial Myocytes | 20 µM (at pH 9.2, holding potential -60 mV) | |

| L-type Ca2+ Channel Current (IBa) | Human Mesenteric Arterial Myocytes | 51 µM (at pH 7.2, holding potential -60 mV) | |

| fKv1.4ΔN Currents | Xenopus Oocytes | 241.04 ± 23.06 µmol/L |

Table 2: Effects of Diltiazem on Cellular Processes

| Process | Cell Type | Diltiazem Concentration | Observed Effect | Reference |

| Cell Viability | H9C2 cells | 10⁻⁶ M | Significant increase in cell viability after 12h treatment in an OGD/R model. | |

| Apoptosis | H9C2 cells | 10⁻⁶ M | Significant inhibition of OGD/R-induced apoptosis. | |

| Contractile Function | Mybpc3-knock-in mouse cardiomyocytes | 1 µM | Reduced drop in diastolic sarcomere length and arrhythmia frequency under stress conditions. | |

| Hypothermic Injury | Neonatal rat cardiac myocytes | 10⁻⁵ M and 10⁻⁴ M | Accelerated cellular injury. |

Signaling Pathways and Experimental Workflows

Diltiazem's Primary Signaling Pathway

Diltiazem's primary mechanism involves the blockade of L-type calcium channels, which disrupts the downstream signaling cascade leading to muscle contraction.

Caption: Diltiazem's mechanism of action on cardiac myocyte contraction.

Experimental Workflow for Assessing Diltiazem's Effects

A typical workflow for in vitro studies on diltiazem involves isolating cardiac myocytes, treating them with the compound, and then performing functional assays.

Caption: General experimental workflow for in vitro diltiazem studies.

Detailed Experimental Protocols

Protocol 1: Isolation and Culture of Adult Ventricular Myocytes

This protocol is adapted from methodologies described for isolating cardiac myocytes for functional studies.

Materials:

-

Langendorff perfusion system

-

Collagenase type II solution

-

Krebs-Henseleit (KH) buffer

-

Bovine Serum Albumin (BSA)

-

Calcium chloride (CaCl₂)

-

M199 culture medium

Procedure:

-

Heart Perfusion: Anesthetize the animal and rapidly excise the heart. Cannulate the aorta on a Langendorff apparatus and perfuse with calcium-free KH buffer for 5-10 minutes to wash out blood.

-

Enzymatic Digestion: Switch the perfusion to KH buffer containing collagenase type II and a low concentration of CaCl₂ (e.g., 50 µM). Perfuse for 15-20 minutes until the heart becomes flaccid.

-

Myocyte Dissociation: Remove the ventricles and gently mince the tissue in the collagenase solution. Pipette the tissue up and down to release individual myocytes.

-

Calcium Reintroduction: Gradually reintroduce calcium to the myocyte suspension in a stepwise manner to a final concentration of 1.8 mM to prevent calcium paradox.

-

Cell Culture: Plate the isolated myocytes on laminin-coated dishes in M199 medium supplemented with BSA. Allow the cells to attach for 1-2 hours before initiating experiments.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol details the measurement of L-type calcium channel currents.

Materials:

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (containing in mM: 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4)

-

Internal solution (containing in mM: 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 10 HEPES; pH 7.2)

-

Diltiazem stock solution

Procedure:

-

Cell Preparation: Place the culture dish with isolated cardiac myocytes on the stage of an inverted microscope.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Giga-seal Formation: Approach a myocyte with the patch pipette and apply gentle suction to form a high-resistance seal (gigaseal) with the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Current Recording: Clamp the cell membrane potential at a holding potential of -80 mV. Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit L-type calcium currents.

-

Diltiazem Application: Perfuse the cell with the external solution containing the desired concentration of diltiazem. Record the currents again after the drug has reached equilibrium.

-

Data Analysis: Measure the peak inward current amplitude before and after diltiazem application to determine the percentage of inhibition.

Protocol 3: Calcium Imaging with Fura-2

This protocol describes how to measure intracellular calcium transients in response to diltiazem.

Materials:

-

Fluorescence imaging system with dual-excitation light source

-

Fura-2 AM fluorescent dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with HEPES

-

Diltiazem stock solution

Procedure:

-

Dye Loading: Incubate the cultured cardiac myocytes with Fura-2 AM (e.g., 1 µM) and Pluronic F-127 in HBSS for 30-60 minutes at 37°C.

-

Washing: Wash the cells with fresh HBSS to remove extracellular dye.

-

Baseline Recording: Place the dish on the microscope stage and record baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

-

Diltiazem Treatment: Add diltiazem to the imaging buffer at the desired final concentration.

-

Post-Treatment Recording: Record the fluorescence ratio (F340/F380) after diltiazem application to measure changes in intracellular calcium concentration.

-

Data Analysis: Analyze the amplitude and kinetics of the calcium transients before and after drug treatment.

Protocol 4: Cell Viability and Apoptosis Assays

This protocol provides a method to assess the effect of diltiazem on cell survival.

Materials:

-

H9c2 cell line or primary cardiac myocytes

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) or similar viability assay kit

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

Procedure: Cell Viability (CCK-8 Assay):

-

Cell Seeding: Seed H9c2 cells or primary myocytes into a 96-well plate at a density of approximately 3x10³ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of diltiazem for the desired duration (e.g., 12, 24, 48 hours).

-

Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is proportional to the absorbance.

Apoptosis (Annexin V/PI Staining):

-